molecular formula C20H28BrCl2N3O3 B4536576 C20H28BrCl2N3O3

C20H28BrCl2N3O3

Cat. No.: B4536576
M. Wt: 509.3 g/mol
InChI Key: RYYUYUQLVAFOJE-UHFFFAOYSA-N
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Description

The compound with the molecular formula C20H28BrCl2N3O3 is a complex organic molecule that contains bromine, chlorine, nitrogen, oxygen, carbon, and hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C20H28BrCl2N3O3 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of bromine and chlorine atoms through halogenation reactions. The nitrogen and oxygen atoms are incorporated through amination and oxidation reactions, respectively. The specific reaction conditions, such as temperature, pressure, and solvents, vary depending on the desired yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of This compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors include the selection of catalysts, reaction vessels, and purification techniques to ensure the consistent quality of the compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.

    Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups of atoms.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenation reagents such as chlorine gas or bromine are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

Chemistry: In chemistry, C20H28BrCl2N3O3 is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers.

Biology: In biological research, this compound may be used to study cellular processes and molecular interactions. Its ability to interact with biological molecules makes it useful for investigating biochemical pathways and mechanisms.

Medicine: In the medical field, This compound has potential applications as a therapeutic agent. Its chemical properties may allow it to target specific biological pathways, making it a candidate for drug development.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of C20H28BrCl2N3O3 involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    C20H28BrCl2N3O2: A similar compound with one less oxygen atom.

    C20H28BrClN3O3: A similar compound with one less chlorine atom.

    C20H28Cl2N3O3: A similar compound with one less bromine atom.

Uniqueness: The uniqueness of C20H28BrCl2N3O3 lies in its specific combination of bromine, chlorine, nitrogen, and oxygen atoms, which confer distinct chemical properties. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various scientific applications.

Properties

IUPAC Name

N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BrN3O3.2ClH/c1-25-19-12-17(14-23-5-6-24-7-9-26-10-8-24)11-18(21)20(19)27-15-16-3-2-4-22-13-16;;/h2-4,11-13,23H,5-10,14-15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYUYUQLVAFOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCN2CCOCC2)Br)OCC3=CN=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrCl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.